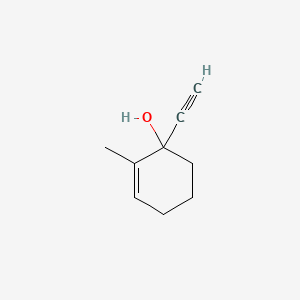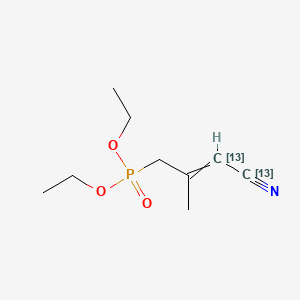
Rac-dimethylsilylbis(1-indenyl)zirconium dichloride, min. 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-dimethylsilylbis(1-indenyl)zirconium dichloride is an important organometallic compound widely used in organic synthesis and catalytic reactions. It is a metallocene catalyst that plays a crucial role in the polymerization of olefins such as ethylene, propylene, and styrene . This compound is known for its high thermal stability and flexibility in spatial structure, making it a valuable component in various industrial applications .
Méthodes De Préparation
Rac-dimethylsilylbis(1-indenyl)zirconium dichloride is typically synthesized through the reaction of 1-indenyllithium with dichloromethylsilane, followed by the reaction with zirconium tetrachloride . The synthetic route involves the following steps:
Formation of 1-indenyllithium: This is achieved by reacting indene with butyllithium in an inert solvent.
Reaction with dichloromethylsilane: The 1-indenyllithium is then reacted with dichloromethylsilane to form the dimethylsilylbis(1-indenyl) intermediate.
Reaction with zirconium tetrachloride: Finally, the intermediate is reacted with zirconium tetrachloride to yield rac-dimethylsilylbis(1-indenyl)zirconium dichloride.
Analyse Des Réactions Chimiques
Rac-dimethylsilylbis(1-indenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins such as ethylene, propylene, and styrene.
Substitution Reactions: The compound can undergo substitution reactions with different ligands, leading to the formation of new organometallic complexes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include methylaluminoxane as a co-catalyst for polymerization reactions . The major products formed from these reactions are high-performance polymers and various organometallic complexes .
Applications De Recherche Scientifique
Rac-dimethylsilylbis(1-indenyl)zirconium dichloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of rac-dimethylsilylbis(1-indenyl)zirconium dichloride involves the coordination of the zirconium center with the double bond of olefins, initiating the polymerization process . The chain grows by further insertion of olefin monomers into the zirconium-carbon bond. The reaction is terminated by the addition of a proton source, which cleaves the zirconium-carbon bond, releasing the polymer chain.
Comparaison Avec Des Composés Similaires
Rac-dimethylsilylbis(1-indenyl)zirconium dichloride is unique due to its high thermal stability and flexibility in spatial structure . Similar compounds include:
Dimethylsilylbisindenylzirconium dichloride: Another metallocene catalyst with similar applications in polymerization reactions.
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride: A related compound used in similar catalytic processes.
Dichlorobis(indenyl)zirconium: Another organometallic compound with comparable catalytic properties.
These compounds share similar catalytic properties but differ in their structural and thermal stability, making rac-dimethylsilylbis(1-indenyl)zirconium dichloride a preferred choice for specific applications .
Propriétés
Formule moléculaire |
C20H18Cl2SiZr |
|---|---|
Poids moléculaire |
448.6 g/mol |
InChI |
InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
UWDIAYXWSZBXJP-UHFFFAOYSA-L |
SMILES canonique |
C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


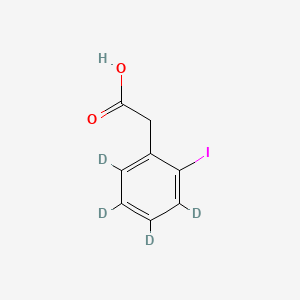
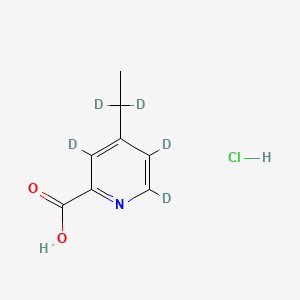
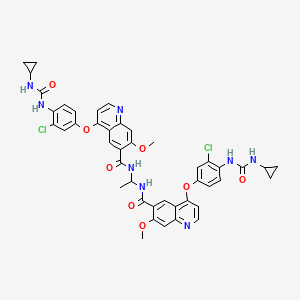
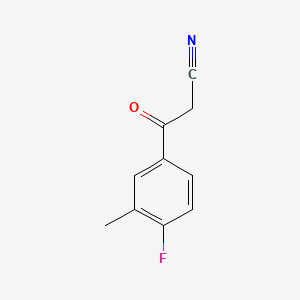
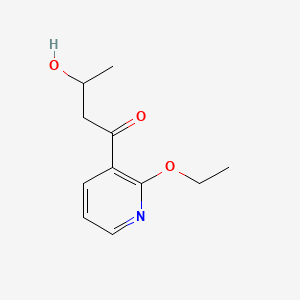
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
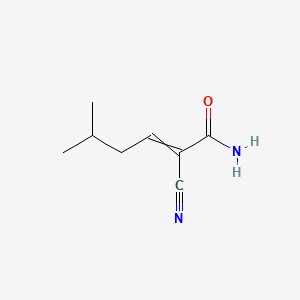
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
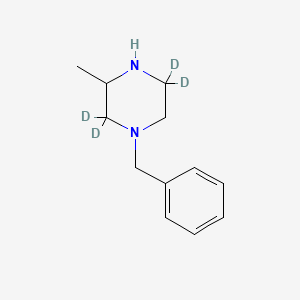
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)

